1-Isobutylindoline-3-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-(2-methylpropyl)-2,3-dihydroindole-3-carbaldehyde |
InChI |
InChI=1S/C13H17NO/c1-10(2)7-14-8-11(9-15)12-5-3-4-6-13(12)14/h3-6,9-11H,7-8H2,1-2H3 |
InChI Key |
HSNDWIKKSUZZDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(C2=CC=CC=C21)C=O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of 1 Isobutylindoline 3 Carbaldehyde Analogs
Transformations at the Aldehyde Moiety
The aldehyde functional group in 1-isobutylindoline-3-carbaldehyde analogs is a primary site for chemical modifications, enabling the construction of diverse molecular architectures through various condensation and addition reactions.
Condensation Reactions (e.g., Aldol (B89426), Claisen, Knoevenagel)
Condensation reactions are fundamental in carbon-carbon bond formation. For N-alkylated indoline-3-carbaldehydes, these reactions provide a pathway to extend the side chain at the C3-position, leading to compounds with potential biological activities.
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound in the presence of a weak base. wikipedia.org This reaction is a modification of the aldol condensation and typically proceeds via nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.org For instance, the reaction of N-alkylindole-3-carbaldehydes with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate, often catalyzed by piperidine (B6355638) or other amines, would be expected to produce the corresponding dicyanovinyl or cyanocinnamic ester derivatives. mychemblog.comorganic-chemistry.org The reaction is generally efficient for aldehydes. thermofisher.com
The Claisen-Schmidt condensation , a variation of the aldol condensation, occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of this compound, it can react with ketones in the presence of a base to form α,β-unsaturated ketones, commonly known as chalcones. taylorandfrancis.comnumberanalytics.com For example, the condensation of 1-methylindole-3-carboxaldehyde with substituted acetophenones has been reported to yield indolyl chalcones. This reaction can be influenced by the nature of the substituents on the ketone, with electron-withdrawing groups sometimes enhancing reactivity.
The Aldol condensation itself, which involves the reaction of an enolate with a carbonyl compound, can also be envisaged for these systems. youtube.com While self-condensation of this compound is not possible due to the lack of an α-hydrogen on the aldehyde, a crossed or mixed aldol condensation with an enolizable ketone or aldehyde could be employed. researchgate.net
Table 1: Examples of Condensation Reactions with Indole-3-carbaldehyde Analogs
| Reaction Type | Aldehyde/Ketone Reactant | Active Methylene/Enolate Source | Catalyst/Conditions | Product Type |
| Knoevenagel | N-alkylindole-3-carbaldehyde | Malononitrile | Piperidine, Ethanol | 2-(1-alkyl-1H-indol-3-yl)methylene)malononitrile |
| Claisen-Schmidt | 1-Methylindole-3-carboxaldehyde | Substituted Acetophenone | Base (e.g., NaOH) | Indolyl Chalcone |
| Mixed Aldol | This compound | Acetone | Base | 4-(1-Isobutyl-1H-indol-3-yl)but-3-en-2-one |
Schiff Base and Imine Derivative Formation
The reaction of the aldehyde group of this compound with primary amines leads to the formation of Schiff bases or imines. This is a reversible reaction that typically occurs under mild conditions, often with acid or base catalysis, and involves the formation of a carbinolamine intermediate followed by dehydration. jmchemsci.com
A variety of primary amines can be used to synthesize a diverse library of Schiff base derivatives of indole-3-carboxaldehyde (B46971). nih.gov For example, condensation reactions with amino acids, such as histidine, glutamic acid, and leucine, have been reported to yield novel heterocyclic Schiff bases. nih.gov Similarly, reactions with aminophenols and other substituted anilines are common. nih.gov The synthesis of a Schiff base from indole-3-carboxaldehyde and 1,4-diaminobutane (B46682) has also been documented, where the reaction proceeds in a 2:1 molar ratio of the aldehyde to the diamine. ijpbs.com
These reactions are not limited to simple amines. The formation of Schiff bases with more complex molecules, such as the antibiotic cefotaxime, has also been achieved, demonstrating the broad applicability of this reaction. scirp.org
Hydrazone and Semicarbazone Synthesis
The aldehyde functionality can readily react with hydrazine (B178648) and its derivatives to form hydrazones. The synthesis of hydrazones is generally achieved by heating a hydrazide with an aldehyde, often in a solvent like ethanol. nih.gov For instance, isonicotinic hydrazide can be reacted with various aldehydes to produce hydrazone derivatives. nih.gov This reaction is versatile, and a range of substituted hydrazides can be employed to generate a library of hydrazone compounds. purechemistry.org
Similarly, the reaction with semicarbazide (B1199961) hydrochloride in the presence of a base like sodium acetate (B1210297) yields the corresponding semicarbazone. This reaction provides a straightforward method to derivatize the aldehyde group and has been applied to various indole-3-carboxaldehyde derivatives.
The formation of these derivatives is often used to create compounds with interesting biological properties and also serves as a method for the characterization of aldehydes.
Henry Reaction and Other Addition Reactions
The Henry reaction , or nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. nih.gov The product is a β-nitro alcohol, which is a valuable synthetic intermediate that can be further transformed into other functional groups, such as nitroalkenes, α-nitro ketones, or β-amino alcohols. nih.gov The reaction is initiated by the deprotonation of the nitroalkane to form a nitronate, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. nih.gov This reaction is applicable to a wide range of aldehydes and nitroalkanes. researchgate.net
Other nucleophilic addition reactions to the aldehyde group are also possible. For example, the addition of Grignard reagents or organolithium compounds would lead to the formation of secondary alcohols.
Functionalization of the Indole (B1671886) Ring System
Beyond the reactivity of the aldehyde group, the indoline (B122111) ring itself offers opportunities for functionalization, allowing for the introduction of substituents at various positions.
Directed C-H Functionalization Strategies (e.g., C4-Arylation)
In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise unreactive C-H bonds. For N-protected indole-3-carbaldehydes, the formyl group can act as a directing group to guide the functionalization to a specific position on the indole nucleus.
A notable example is the palladium-catalyzed C4-arylation of N-alkylindole-3-carbaldehydes. nih.govrsc.org This reaction allows for the selective introduction of an aryl group at the C4-position of the indole ring. The reaction typically employs a palladium catalyst, such as palladium(II) acetate, and an arylating agent, like an aryl iodide. The specific outcome of the reaction can be tuned by the choice of additives. For instance, different acid additives can lead to different catalytic pathways, resulting in either C4-arylation or a domino C4-arylation/3,2-carbonyl migration. nih.gov
This directed C-H functionalization strategy provides an efficient and atom-economical route to synthesize 3,4-disubstituted indoles, which are important structural motifs in many biologically active compounds. The use of a transient directing group, such as glycine, has also been shown to facilitate the regioselective C4-arylation of indole-3-carbaldehydes. x-mol.com
Table 2: C4-Arylation of N-Alkylindole-3-carbaldehyde
| Substrate | Arylating Agent | Catalyst System | Additive | Product |
| N-Alkylindole-3-carbaldehyde | Aryl Iodide | Pd(OAc)₂ | TsOH·H₂O | 4-Aryl-N-alkylindole-3-carbaldehyde |
| N-Alkylindole-3-carbaldehyde | Aryl Iodide | Pd(OAc)₂ | TFA | 2-Aryl-N-alkylindole-3-one (via migration) |
Halogenation Reactions
Halogenation of the indoline ring is a fundamental transformation that introduces a synthetically useful handle for further functionalization. The reactivity of the indoline nucleus towards electrophilic halogenation is influenced by the electronic nature of the substituents. For instance, the halogenation of 2-trifluoromethylindole has been shown to yield 3-chloro-, 3-bromo-, and 3-iodo derivatives in high yields, up to 98%. nih.gov These halogenated indoles are valuable intermediates for subsequent cross-coupling reactions.
The reaction conditions for halogenation can be tailored to achieve the desired regioselectivity. Common halogenating agents include N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) for chlorination, bromination, and iodination, respectively.
Table 1: Examples of Halogenation Reactions on Indole Derivatives
| Starting Material | Reagent | Product | Yield (%) |
| 2-(Trifluoromethyl)-1H-indole | NCS | 3-Chloro-2-(trifluoromethyl)-1H-indole | 85 |
| 2-(Trifluoromethyl)-1H-indole | NBS | 3-Bromo-2-(trifluoromethyl)-1H-indole | 98 |
| 2-(Trifluoromethyl)-1H-indole | NIS | 3-Iodo-2-(trifluoromethyl)-1H-indole | 95 |
Data sourced from a study on the synthesis and reactions of 3-halogenated 2-CF3-indoles. nih.gov
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide or triflate. libretexts.org This reaction is widely used to synthesize biaryl compounds, styrenes, and conjugated systems. libretexts.org In the context of this compound analogs, Suzuki-Miyaura coupling of halogenated indoline derivatives with various boronic acids provides a direct route to arylated and heteroarylated indolines. acs.orgnih.gov
The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligands, base, and solvent. Modern palladium catalysts, often featuring bulky and electron-rich phosphine (B1218219) ligands, have enabled the coupling of even less reactive chloro-substituted heterocycles. libretexts.orgnih.gov
Table 2: Suzuki-Miyaura Coupling of Halogenated Indoles
| Indole Substrate | Boronic Acid | Catalyst System | Product | Yield (%) |
| 3-Iodo-2-(trifluoromethyl)-1H-indole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Phenyl-2-(trifluoromethyl)-1H-indole | 98 |
| 3-Bromo-1-tosyl-2-(trifluoromethyl)-1H-indole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Phenyl-1-tosyl-2-(trifluoromethyl)-1H-indole | 72 |
Data from a study on the synthesis and reactions of 3-halogenated 2-CF3-indoles. nih.gov
The development of one-pot Suzuki-Miyaura coupling and cyclization cascades has further expanded the synthetic utility of this methodology, allowing for the efficient construction of complex heterocyclic systems. acs.orgnih.govacs.org
Cyclization Reactions to Form Fused Heterocyclic Systems
The indoline scaffold can undergo various cyclization reactions to form fused heterocyclic systems. These reactions often involve the intramolecular reaction of substituents on the indoline ring. For example, intramolecular cyclization of indole-1-propanoic acid derivatives can lead to the formation of pyrrolo[3,2,1-ij]quinoline systems. clockss.org The regioselectivity of these cyclizations can be influenced by the substituents on the indole nucleus. clockss.org
Photoredox catalysis has also emerged as a powerful tool for the construction of indole-fused heterocycles. nih.gov For instance, the intramolecular cyclization of indolyl α-diazocarbonyls can yield indole-fused seven-membered N- and O-heterocycles under mild conditions. nih.gov Another example is the catalyst-free, photoinitiated dehydrogenative cyclization of 3-styryl indoles, which provides access to 5-aryl- or 5,6-diaryl-11H-benzo[a]carbazoles. nih.gov
The reaction of (dimethylvinylidene)carbene with indole-3-carbaldehyde has been shown to produce various dehydroprenyl-based indoles, which are key intermediates in the synthesis of certain natural products. rsc.org
Modifications at the N1-Substituent (Beyond Isobutyl)
The N1-substituent of the indoline ring plays a crucial role in modulating the molecule's properties and can be readily modified through various chemical reactions.
N-Acylation Reactions
N-acylation of indolines is a common transformation that introduces an acyl group at the nitrogen atom. This can be achieved using various acylating agents, such as acid chlorides or carboxylic acids. clockss.orgyoutube.com The use of thioesters as a stable acyl source has been reported as a mild and efficient method for the chemoselective N-acylation of indoles. nih.gov This method demonstrates good functional group tolerance and provides N-acylindoles in moderate to good yields. nih.gov Another approach involves the dehydrogenative coupling of indoles with primary alcohols, catalyzed by tetrapropylammonium (B79313) perruthenate (TPAP), to afford N-acylated indoles. nih.gov
Table 3: N-Acylation of Indoles with Thioesters
| Indole Derivative | Thioester | Product | Yield (%) |
| 3-Methyl-1H-indole | S-methyl butanethioate | 1-(3-Methyl-1H-indol-1-yl)butan-1-one | 62 |
| 1H-Indole | S-phenyl benzothioate | 1-Benzoyl-1H-indole | 75 |
Data from a study on the chemoselective N-acylation of indoles using thioesters. nih.gov
Alkylation and Arylation at the N1-Position
The nitrogen atom of the indoline ring can be readily alkylated or arylated to introduce a wide range of substituents. N1-alkylation can be achieved using various alkylating agents in the presence of a base. nih.gov For example, a one-pot, two-step procedure for the N1-alkylation of indoles with α-iminoketones has been developed, leading to the synthesis of N-1-quinoxaline-indoles. nih.gov
N-arylation of indolines can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as those catalyzed by copper, nickel, or palladium. These methods provide access to a diverse range of N-arylindoles, which are important scaffolds in medicinal chemistry.
Spectroscopic and Analytical Data for this compound Not Publicly Available
Following a comprehensive search of scientific literature, chemical databases, and other scholarly resources, the specific analytical and spectroscopic data required to generate a detailed article on This compound (CAS No. 1706451-00-4) could not be located.
The compound is listed in several commercial chemical supplier catalogs, confirming its synthesis and existence. These suppliers indicate the availability of analytical data, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), typically provided upon purchase as part of a Certificate of Analysis. However, this information is not published in publicly accessible scientific journals or databases.
Consequently, the creation of an article detailing the advanced characterization and spectroscopic analysis of this compound, as per the requested outline below, is not possible at this time.
Requested Article Outline:
Advanced Characterization and Spectroscopic Analysis Methodologies
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HRMS)
Without access to the primary 1H NMR, 13C NMR, 2D NMR, ESI-MS, and HRMS data for this specific compound, a scientifically accurate and informative article that adheres to the user's strict requirements cannot be constructed. The generation of data tables and detailed research findings is contingent on the availability of this foundational information.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and fingerprint region of a molecule through its characteristic vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. This technique is particularly effective for identifying the various functional groups present in a molecule. For 1-Isobutylindoline-3-carbaldehyde, the key functional groups expected to show characteristic absorption bands are the aldehyde, the tertiary amine within the indoline (B122111) ring, the aromatic ring, and the isobutyl group.
While specific experimental data for this compound is not available, a hypothetical FT-IR data table based on characteristic vibrational frequencies for its constituent functional groups would be as follows:
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Type of Vibration |
| Aldehyde C-H | 2850 - 2750 | Stretch |
| Aldehyde C=O | 1740 - 1720 | Stretch |
| Aromatic C-H | 3100 - 3000 | Stretch |
| Aromatic C=C | 1600 - 1450 | Stretch |
| Aliphatic C-H (isobutyl) | 2960 - 2850 | Stretch |
| C-N (tertiary amine) | 1250 - 1020 | Stretch |
These values are estimations based on established correlation tables for infrared spectroscopy. Actual experimental data would be necessary to confirm the precise peak positions and intensities for this compound.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, which results in shifts in energy that correspond to the vibrational modes of the molecule. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for characterizing the C=C bonds of the aromatic ring and the carbon-carbon backbone of the isobutyl group. Due to the lack of published research, no specific Raman spectral data for this compound can be presented.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. The indoline-3-carbaldehyde (B11922334) core of the molecule contains a conjugated π-system, which is expected to give rise to characteristic absorption bands in the UV-Vis spectrum. The specific wavelengths of maximum absorption (λmax) would be indicative of the extent of conjugation and the electronic environment of the chromophore. As with other analytical data, specific UV-Vis absorption maxima for this compound are not documented in available literature.
Chromatographic Techniques for Analysis and Purification
Chromatographic methods are essential for separating and purifying chemical compounds, as well as for assessing their purity. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two of the most common techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. A method for the analysis of the parent compound, indoline, has been developed using reverse-phase HPLC with a C18 column and a mobile phase of methanol (B129727) and 0.1% trifluoroacetic acid (TFA). This suggests that a similar approach could be adapted for this compound. The retention time of the compound would be a key parameter for its identification under specific chromatographic conditions. However, without experimental work, the exact retention time and optimal mobile phase composition for this compound remain undetermined.
A hypothetical HPLC data table for the analysis of this compound could be structured as follows, pending experimental verification:
| Parameter | Value |
| Column | C18 |
| Mobile Phase | Methanol:Water with 0.1% TFA (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined based on UV-Vis spectrum |
| Retention Time | To be determined |
Thin Layer Chromatography (TLC)
TLC is a simpler and more rapid chromatographic technique used for monitoring reaction progress, identifying compounds, and determining their purity. A TLC method involves spotting the compound on a stationary phase (e.g., silica (B1680970) gel) and developing the plate in a suitable mobile phase. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of conditions. For related heterocyclic compounds, various solvent systems can be employed to achieve good separation. The choice of an appropriate eluent system for this compound would depend on its polarity and would need to be determined experimentally.
Coupled Techniques (e.g., LC-MS)
Following an extensive search of scientific literature and chemical databases, no specific studies detailing the use of coupled techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound were identified.
While LC-MS is a powerful and commonly employed technique for the separation, identification, and quantification of chemical compounds in complex mixtures, its application to this compound has not been documented in available research. The principles of LC-MS involve the physical separation of a sample's components by liquid chromatography, followed by their detection and identification based on their mass-to-charge ratio by mass spectrometry. This methodology would theoretically be applicable to this compound, but no experimental data or established protocols have been published.
Development of Spectrophotometric and Colorimetric Assays for Detection and Quantification
Similarly, a comprehensive review of existing research reveals a lack of developed spectrophotometric or colorimetric assays specifically for the detection and quantification of this compound.
Spectrophotometric and colorimetric assays rely on the principle that a substance absorbs light at a characteristic wavelength or can be made to produce a colored product through a chemical reaction, with the intensity of the color being proportional to the concentration of the substance. These methods are valued for their simplicity, speed, and cost-effectiveness. However, no such methods have been reported in the scientific literature for this compound. The development of such an assay would require identifying a suitable chemical reaction that produces a chromophore and optimizing conditions such as pH, temperature, and reaction time, for which no data is currently available.
Due to the absence of research data for this compound in these specific analytical areas, the creation of data tables with detailed research findings is not possible at this time.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Theoretical investigations using DFT on similar indole (B1671886) derivatives typically involve a multi-step process to elucidate the molecule's structural and electronic nature.
Geometry Optimization and Conformational Analysis
For a molecule like 1-Isobutylindoline-3-carbaldehyde, the first step in a computational study would be to determine its most stable three-dimensional structure. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state. Given the flexibility of the isobutyl group and the potential for different orientations of the carbaldehyde group, a thorough conformational analysis would be necessary to identify the global minimum energy conformer. This would involve systematically rotating the single bonds to map out the potential energy surface.
Vibrational Mode Analysis and Potential Energy Distribution
Once the optimized geometry is obtained, a vibrational frequency calculation is typically performed. This analysis predicts the infrared and Raman spectra of the molecule. Each calculated vibrational mode can be assigned to specific molecular motions, such as stretching, bending, and twisting of chemical bonds, through a Potential Energy Distribution (PED) analysis. This would allow for a detailed understanding of the vibrational characteristics of the this compound structure.
NMR Chemical Shift Prediction (e.g., GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable quantum chemical approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. By calculating the magnetic shielding tensors for each nucleus in the optimized structure, a theoretical NMR spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the molecular structure and assign the observed signals to specific atoms within this compound.
Electronic Property Analysis (e.g., UV-Vis via TDDFT and PCM Solvent Model)
Time-Dependent Density Functional Theory (TDDFT) is employed to investigate the electronic transitions within a molecule, which are responsible for its absorption of ultraviolet-visible (UV-Vis) light. These calculations can predict the wavelength of maximum absorption (λmax) and the nature of the electronic excitations. To account for the influence of a solvent on the electronic properties, the Polarizable Continuum Model (PCM) is often used. This would provide insight into how the electronic spectrum of this compound might change in different solvent environments.
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy and spatial distribution of the HOMO and LUMO of this compound would reveal important information about its reactivity. For instance, the location of the HOMO would indicate the most likely site for electrophilic attack, while the location of the LUMO would suggest the site for nucleophilic attack. The energy gap between the HOMO and LUMO is also a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity.
Electron Density and Electrostatic Potential Mapping
The distribution of electrons within a molecule is fundamental to its chemical properties. Computational methods allow for the visualization of this distribution, providing a map of electrostatic potential and electron localization.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is typically color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. researchgate.net
For the analogous compound 1H-Indole-3-carbaldehyde, MEP analysis reveals that the most negative potential is concentrated around the oxygen atom of the aldehyde group, making it a prime site for electrophilic interactions. researchgate.net Conversely, the regions around the N-H group of the indole ring exhibit a positive potential, indicating a susceptibility to nucleophilic attack. researchgate.net This distribution of charge is critical in understanding how the molecule might interact with other molecules or biological receptors.
Table 1: MEP Analysis of 1H-Indole-3-carbaldehyde
| Region | Color | Electrostatic Potential | Predicted Reactivity |
|---|---|---|---|
| Aldehyde Oxygen | Red | Negative | Electrophilic Attack |
| Indole N-H | Blue | Positive | Nucleophilic Attack |
The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in the vicinity of a reference electron. researchgate.net It is a powerful tool for visualizing the electron pair probability in a molecule, offering a clear depiction of covalent bonds and lone pairs. researchgate.net ELF values range from 0 to 1, where a high value (approaching 1) indicates a high degree of electron localization, characteristic of covalent bonds or lone pairs. researchgate.net
In the study of 1H-Indole-3-carbaldehyde, the ELF diagram would be expected to show high localization in the regions of the C-C, C-H, C-N, and C=O bonds, confirming their covalent nature. The lone pairs on the oxygen and nitrogen atoms would also be evident as regions of high electron localization. This analysis provides a faithful representation of the molecule's bonding structure. researchgate.net
Reactivity Prediction and Reaction Site Analysis
Computational methods can also predict the reactivity of a molecule and identify the specific sites where reactions are most likely to occur.
Fukui functions are used in density functional theory to describe the frontier orbitals (HOMO and LUMO) and predict the most likely sites for electrophilic, nucleophilic, and radical attack. researchgate.net By analyzing the changes in electron density as electrons are added or removed, the Fukui function can pinpoint the atoms that are most susceptible to a particular type of reaction. researchgate.net
For 1H-Indole-3-carbaldehyde, Fukui analysis helps in identifying the specific atoms that are most reactive. The oxygen atom of the carbonyl group is typically identified as a primary site for electrophilic attack, which is consistent with the MEP analysis. researchgate.net The carbon atoms of the indole ring and the aldehyde group will have varying degrees of susceptibility to nucleophilic attack, which can be quantified through this analysis. researchgate.net
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, play a crucial role in the structure and function of molecules, particularly in biological systems. NCI analysis is a computational technique that allows for the visualization and characterization of these weak interactions. The resulting plots typically use a color scale to differentiate between attractive and repulsive interactions.
While a specific NCI analysis for this compound is not available, studies on similar alkaloid structures demonstrate that NCI plots can reveal intricate networks of hydrogen bonds and other weak interactions within a protein binding pocket. These interactions are critical for the stability of a ligand-protein complex.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the binding affinity. researchgate.net This technique is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity.
In the case of 1H-Indole-3-carbaldehyde, molecular docking studies have been performed with various protein targets to explore its potential as a therapeutic agent. researchgate.net These studies calculate the binding energy and identify the key amino acid residues involved in the interaction. For example, docking studies with certain cancer-related proteins might reveal hydrogen bonding between the aldehyde oxygen of the ligand and specific amino acid residues in the protein's active site, as well as hydrophobic interactions involving the indole ring. researchgate.net The isobutyl group on this compound would be expected to enhance hydrophobic interactions within a binding pocket.
Table 2: Illustrative Molecular Docking Results for an Indole Derivative with a Protein Target
| Protein Target | Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
|---|
This table is illustrative and based on findings for a related compound. researchgate.net
Advanced Research Directions and Applications of the Indoline 3 Carbaldehyde Scaffold
Scaffold Optimization in Medicinal Chemistry Research
Optimization of the indoline-3-carbaldehyde (B11922334) scaffold is a central theme in modern drug discovery. Researchers continually seek to refine the core structure to enhance its interaction with biological targets, thereby improving efficacy and selectivity. These efforts encompass a range of strategies from subtle atomic substitutions to the creation of complex molecular hybrids and chiral variants.
Structural Modification Strategies for Enhanced Molecular Recognition
Structural modification is a key strategy for improving the pharmacological profile of indoline-based compounds. These modifications are designed to enhance molecular recognition, where the molecule fits precisely into the binding site of a biological target, such as an enzyme or receptor. Key strategies include substitutions on the indole (B1671886) ring and variations of the aldehyde group. unifi.itnih.gov
Ring Substitutions: Introducing various functional groups onto the aromatic ring of the indoline (B122111) scaffold is a common approach. This includes alkylation, arylation, and halogenation. unifi.itnih.gov These changes can alter the molecule's size, shape, and electronic distribution, which in turn influences its binding affinity and specificity for a target protein.
Aldehyde Group Variations: The aldehyde functional group at the 3-position is a versatile handle for chemical reactions. Condensation reactions such as the Aldol (B89426), Claisen, or Knoevenagel reactions allow for the extension of this group, introducing new functionalities that can interact with the target protein. unifi.itnih.gov
Molecular Hybridization Approaches
Molecular hybridization involves combining the indoline-3-carbaldehyde scaffold with other known bioactive pharmacophores to create a single hybrid molecule with potentially synergistic or novel biological activities. unifi.itnih.gov This approach aims to leverage the therapeutic advantages of each component, potentially overcoming challenges like drug resistance or improving the activity spectrum. A notable example is the creation of triazole-linked isatin-indole-3-carboxaldehyde hybrids, which have been rationally designed as potent xanthine oxidase inhibitors. mdpi.com In one study, the hybrid compound designated as A19 showed significant xanthine oxidase inhibition with an IC50 value of 0.37 µM. mdpi.com
| Hybrid Scaffold Component | Target/Application | Reference |
|---|---|---|
| Isatin (via triazole linker) | Xanthine Oxidase Inhibition | mdpi.com |
| Coumarins | General Bioactivity | unifi.itnih.gov |
| Chalcones | General Bioactivity | unifi.itnih.gov |
| Thiophenes | General Bioactivity | unifi.itnih.gov |
Design and Synthesis of Chiral Indoline Derivatives
Chirality plays a crucial role in the biological activity of many pharmaceuticals, as different enantiomers of a drug can have vastly different effects. Consequently, the design and asymmetric synthesis of chiral indoline derivatives are of significant interest. derpharmachemica.comscbt.com Chiral indolines are important components of many alkaloids, pharmaceuticals, and other biologically active compounds. derpharmachemica.com Numerous methods have been developed to achieve high enantioselectivity in the synthesis of these molecules.
Asymmetric Hydrogenation: This is a powerful method for producing chiral indolines. For instance, chiral catalysts generated in situ from rhodium complexes like [Rh(nbd)2]SbF6 and ligands such as PhTRAP have been used for the enantioselective synthesis of indolines with a chiral carbon at the 3-position. chemimpex.com Manganese-catalyzed asymmetric hydrogenation of 3H-indoles has also been reported to produce chiral indoline scaffolds with excellent yields and enantioselectivities. thegoodscentscompany.com
Enantioselective Cyclization: Copper-catalyzed hydroamination and cyclization of N-sulfonyl-2-allylanilines provides a route to chiral 2-methylindolines with up to 90% enantiomeric excess (ee). scbt.com
Asymmetric Dearomatization: Chiral phosphoric acid has been used to catalyze the asymmetric dearomatization of 2,3-disubstituted indoles, enabling a switchable synthesis of either chiral indolenines or fused indolines with excellent enantioselectivities. selleckchem.com
| Synthetic Method | Catalyst/Reagent Type | Key Feature | Reference |
|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium (Rh) complexes | Creates chiral center at the 3-position. | chemimpex.com |
| Asymmetric Hydrogenation | Manganese (Mn) complexes | High yields and enantioselectivities for chiral scaffolds. | thegoodscentscompany.com |
| Enantioselective Hydroamination/Cyclization | Copper (Cu) catalysts | Produces chiral 2-methylindolines with high enantiomeric excess. | scbt.com |
| Catalytic Asymmetric Dearomatization (CADA) | Chiral Phosphoric Acid | Switchable synthesis of chiral indolenines and fused indolines. | selleckchem.com |
Formation of Macrocyclic Structures Incorporating the Indoline Moiety
Macrocycles, which are large ring structures, often exhibit unique pharmacological properties due to their constrained conformations. Incorporating the indoline or indole moiety into macrocyclic frameworks has led to the discovery of potent antimicrobial and anticancer agents. thermofisher.com The synthesis of these complex structures is an active area of research, with various metal-catalyzed reactions being particularly important. A systematic study of the Larock indole annulation, a palladium-mediated reaction, has demonstrated its utility in macrocyclization reactions, capable of forming rings up to 28 members in size. This method is complementary to other cross-coupling reactions like the Stille or Suzuki reactions for creating these complex cyclic systems.
Development of Chemical Probes and Tools
Beyond direct therapeutic applications, the indoline-3-carbaldehyde scaffold is instrumental in the development of chemical probes and tools for biological research. These tools are essential for studying metabolic pathways, detecting specific molecules, and visualizing cellular processes. thegoodscentscompany.com
The scaffold serves as a foundation for creating sensors and probes for various analytes. For example, derivatives have been developed into highly selective probes for detecting copper ions (Cu2+) and endogenous nitric oxide (NO) in living cells. Additionally, "turn-on" indole-based sensors for hydrogen sulfate ions have been reported.
A specific application is the development of a colorimetric assay for the detection of indole-3-carbaldehyde itself. unifi.it This assay utilizes a condensation reaction between the aldehyde and carbidopa, which acts as a derivatizing agent. The reaction produces a colored aldazine compound that can be detected and quantified using spectrophotometry, providing a simple and low-cost method for its identification in food samples like cabbage. unifi.it Furthermore, indole-3-carboxaldehyde (B46971) is used in conjunction with fluorescent probes such as DCFH-DA and Mito-Tracker Red CMXRos to investigate cellular mechanisms like reactive oxygen species (ROS) production and mitochondrial function. derpharmachemica.com
Novel Synthetic Methodologies and Reaction Discovery
The continued importance of the indoline-3-carbaldehyde scaffold drives research into new and improved synthetic methods. The goal is to develop reactions that are more efficient, versatile, and environmentally benign. A variety of synthetic routes have been established, with the Vilsmeier-Haack reaction being a classic and widely used method.
The Vilsmeier-Haack reaction typically involves treating an indole with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to install the aldehyde group at the 3-position. This method can be adapted for a range of substituted indoles. Another approach involves the nitrosation of indoles under mildly acidic conditions, which provides an optimized and direct route to the corresponding indazole-3-carboxaldehydes, which are valuable intermediates.
Research also focuses on the diverse reactivity of the aldehyde group. Schiff base reactions, for instance, where the aldehyde is condensed with primary amines (like thiosemicarbazides), are commonly used to generate a wide variety of derivatives with potential biological activities.
| Compound Name |
|---|
| 1-Isobutylindoline-3-carbaldehyde |
| Indole-3-carboxaldehyde |
| Indoline-3-carbaldehyde |
| Coumarin |
| Chalcone |
| Triazole |
| Thiophene |
| Isatin |
| [Rh(nbd)2]SbF6 |
| PhTRAP |
| 3H-indole |
| N-sulfonyl-2-allylaniline |
| 2-methylindoline |
| Phosphoric acid |
| Indolenine |
| Carbidopa |
| Aldazine |
| DCFH-DA |
| Mito-Tracker Red CMXRos |
| Phosphorus oxychloride |
| Dimethylformamide |
| Indazole-3-carboxaldehyde |
| Thiosemicarbazide |
Bio-Inspired Synthesis and Biomimetic Transformations
Bio-inspired synthesis endeavors to replicate nature's elegant and efficient chemical strategies in the laboratory. For the indoline-3-carbaldehyde scaffold and related indole alkaloids, these approaches offer pathways to complex molecules under mild conditions, often leveraging enzymatic or biomimetic catalytic systems. Indole alkaloids, a major class of natural products, are biosynthesized from tryptophan, and their laboratory synthesis can be inspired by these natural pathways. researchgate.net
One prominent biomimetic strategy involves oxidative radical coupling reactions. For instance, an iron-catalyzed oxidative radical coupling has been developed to selectively construct indolofuran or bisphenolic indole cores, which are present in various moschamine-related indole alkaloids. acs.orgnih.gov This method is inspired by the proposed biosynthetic dimerization of phenols. acs.org Such strategies could be adapted to functionalize the indoline-3-carbaldehyde core, creating novel dimeric structures or introducing complex substituents.
Furthermore, biomimetic transformations often capitalize on the inherent reactivity of the indole nucleus. The enamine-type double bond in indoles is susceptible to oxidative or electrophilic attack, generating electrophilic 3H-indoles. rsc.org This reactivity is central to many biosynthetic pathways and can be harnessed in synthetic chemistry. For example, the reaction of pleiocarpamine and macroline in aqueous hydrochloric acid to form the bis-indole alkaloid villalstonine is believed to closely mimic the natural biogenetic pathway. rsc.org These principles can guide the design of novel transformations for the indoline-3-carbaldehyde scaffold, potentially leading to the synthesis of new bioactive compounds.
| Biomimetic Strategy | Description | Potential Application to Indoline-3-carbaldehyde Scaffold |
| Iron-Catalyzed Oxidative Radical Coupling | Selectively constructs indolofuran or bisphenolic indole cores via a radical reaction. acs.orgnih.gov | Dimerization or functionalization of the indoline-3-carbaldehyde core. |
| Oxidative/Electrophilic Attack | Utilizes the high donor capacity of the enamine-type double bond to create electrophilic intermediates. rsc.org | Introduction of various substituents at key positions on the indoline ring. |
| Acid-Catalyzed Condensation | Mimics natural condensation reactions between indole units to form complex alkaloids. rsc.org | Synthesis of bis-indoline or hybrid alkaloid structures. |
Biosynthetic Pathways and Metabolic Studies of Indole-3-carbaldehyde
Indole-3-carbaldehyde (I3A), also known as indole-3-aldehyde, is a significant metabolite of the amino acid L-tryptophan. wikipedia.org Its biosynthesis occurs in both plants and microorganisms, including human gut bacteria. wikipedia.orgnih.govnih.gov
In cruciferous plants like Arabidopsis thaliana, indole-3-carbaldehyde is part of a complex network of indolic secondary metabolites involved in pathogen defense. nih.govnih.govresearchgate.net The biosynthetic pathway starts with tryptophan and proceeds through key intermediates such as indole-3-acetaldoxime (IAOx) and indole-3-acetonitrile (IAN). nih.govnih.govresearchgate.net
The key steps in the biosynthesis in Arabidopsis are:
Tryptophan to Indole-3-acetaldoxime (IAOx): This initial step is catalyzed by Cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3. nih.gov
Indole-3-acetaldoxime (IAOx) to Indole-3-acetonitrile (IAN): IAOx is converted to IAN, which serves as a crucial branch point for various defense compounds. nih.gov
Indole-3-acetonitrile (IAN) to Indole-3-carbaldehyde (ICHO): The enzyme Cytochrome P450 71B6 (CYP71B6) has been shown to efficiently convert IAN into indole-3-carbaldehyde, releasing cyanide in the process. nih.govnih.govresearchgate.net
Once formed, indole-3-carbaldehyde can be further metabolized. The enzyme ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) is responsible for the oxidation of indole-3-carbaldehyde to indole-3-carboxylic acid (ICOOH). nih.govnih.govresearchgate.net Further metabolic transformations include hydroxylation and conjugation with glucose. nih.govresearchgate.net
In humans, the gut microbiota, particularly species of the Lactobacillus genus, metabolize dietary tryptophan to produce indole-3-carbaldehyde. wikipedia.orgfrontiersin.org This microbial metabolite plays a role in gut homeostasis by acting as an agonist for the aryl hydrocarbon receptor (AhR) in intestinal immune cells, which stimulates the production of interleukin-22. wikipedia.org Studies have also shown that indole-3-carboxaldehyde can balance amino acid metabolism, such as aspartate, glutamate, and lysine metabolism, in certain conditions. nih.gov
| Organism | Precursor | Key Intermediates | Key Enzymes | Final Product | Metabolic Fate |
| Arabidopsis thaliana | Tryptophan | Indole-3-acetaldoxime (IAOx), Indole-3-acetonitrile (IAN) nih.govnih.govresearchgate.net | CYP79B2, CYP79B3, CYP71B6 nih.govnih.govresearchgate.net | Indole-3-carbaldehyde (ICHO) | Oxidation to Indole-3-carboxylic acid (ICOOH) by AAO1, hydroxylation, glucosylation. nih.govnih.govresearchgate.net |
| Human Gut Microbiota (Lactobacillus sp.) | Tryptophan | Not specified | Tryptophanase and other bacterial enzymes. wikipedia.orgfrontiersin.org | Indole-3-carbaldehyde (I3A) | Acts on aryl hydrocarbon receptor (AhR); can be metabolized by the liver. wikipedia.org |
Q & A
Q. What are the standard synthetic routes for preparing 1-Isobutylindoline-3-carbaldehyde, and what are the critical reaction parameters?
The synthesis of this compound typically involves functionalizing the indoline core via alkylation or nucleophilic substitution. Key steps include introducing the isobutyl group at the 1-position and the aldehyde at the 3-position. Reaction conditions such as anhydrous environments (to prevent hydrolysis of intermediates), temperature control (e.g., 0–5°C for aldehyde stabilization), and catalysts like acetic acid or Lewis acids are critical for yield optimization . For example, analogous indole derivatives require strict pH control during aldehyde formation to avoid side reactions .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the isobutyl and aldehyde substituents (e.g., a singlet at ~9.8 ppm for the aldehyde proton in H-NMR). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves structural ambiguities. SHELX programs (e.g., SHELXL for refinement) are widely used for crystallographic analysis, particularly for verifying bond lengths and angles in heterocyclic systems .
Q. What are the primary biological or pharmacological research applications of this compound?
Indoline derivatives are studied for their interactions with enzymes (e.g., kinases) and receptors due to their structural similarity to bioactive alkaloids. The aldehyde group may act as a reactive site for forming Schiff bases with amino groups in target proteins, making it a candidate for probing biochemical pathways or developing enzyme inhibitors .
Advanced Research Questions
Q. How can researchers address discrepancies in reactivity data between this compound and its structural analogs?
Contradictions in reactivity (e.g., unexpected regioselectivity or stability) may arise from steric effects of the isobutyl group or electronic differences in the indoline core. Comparative studies using computational methods (DFT calculations for charge distribution) and kinetic experiments under varying conditions (solvent polarity, temperature) can isolate contributing factors . For example, conflicting reports on aldehyde oxidation stability in similar compounds were resolved by analyzing solvent-free vs. aqueous conditions .
Q. What experimental design considerations are critical for studying the bioactivity of this compound in cellular assays?
Key factors include:
- Dose-response profiling : Testing a wide concentration range to identify IC values while controlling for cytotoxicity.
- Metabolic stability : Assessing aldehyde reactivity in cell culture media (e.g., potential Schiff base formation with serum proteins).
- Positive controls : Using structurally validated inhibitors (e.g., known kinase inhibitors) to benchmark activity .
Q. How can structural modifications of this compound improve its utility as a chemical probe?
Rational modifications include:
- Replacing the aldehyde with a bioorthogonal handle (e.g., alkyne for click chemistry) to track target engagement.
- Introducing electron-withdrawing groups at the 5- or 6-position to modulate electrophilicity and reduce off-target reactivity.
- Comparative crystallography (using SHELXL-refined structures) to validate binding modes post-modification .
Methodological Challenges and Solutions
Q. What strategies mitigate crystallographic disorder in this compound derivatives during X-ray analysis?
Disorder in the isobutyl group or aldehyde moiety can be addressed by:
Q. How should researchers optimize HPLC purity assessments for this compound?
Use a C18 reverse-phase column with a gradient of acetonitrile/water (0.1% formic acid) to enhance peak resolution. Monitor at 254 nm (aldehyde absorption) and validate method robustness via spike-in experiments with common impurities (e.g., unreacted indoline precursors) .
Data Interpretation and Validation
Q. How can conflicting biological activity data for this compound across studies be reconciled?
Discrepancies may stem from assay variability (e.g., cell line differences) or compound degradation. Recommendations:
Q. What computational tools are recommended for predicting the reactivity of this compound in silico?
Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) can model electrophilic aldehyde behavior, while molecular docking (AutoDock Vina) predicts binding affinities to targets like kinases. Validate predictions with experimental SAR (structure-activity relationship) data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
